molecular formula C18H18N2O4S2 B2500933 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886936-59-0

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2500933
CAS No.: 886936-59-0
M. Wt: 390.47
InChI Key: YSOMUYQOOYYYSB-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced by reacting the benzothiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or sulfonyl groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, with unique electronic and optical properties.

    Industrial Chemistry: The compound can be utilized as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
  • N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Uniqueness

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to the presence of both ethoxy and ethylsulfonyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-3-24-14-6-5-7-15-16(14)19-18(25-15)20-17(21)12-8-10-13(11-9-12)26(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOMUYQOOYYYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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